molecular formula C11H12FN B13523260 2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine

2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine

Katalognummer: B13523260
Molekulargewicht: 177.22 g/mol
InChI-Schlüssel: TYLGWPHKIXFNAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-3-phenylbicyclo[111]pentan-1-amine is a bicyclic amine compound characterized by a unique structure that includes a fluorine atom and a phenyl group attached to a bicyclo[111]pentane core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine can be achieved through various methods. One notable approach involves the metal-free homolytic aromatic alkylation of benzene. This method is advantageous due to its expediency and versatility . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the bicyclic core.

    Substitution: The fluorine atom and phenyl group can participate in substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom and phenyl group play crucial roles in modulating the compound’s biological activity. The exact pathways and targets depend on the specific application and the nature of the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine is unique due to the presence of the fluorine atom, which can enhance its stability, lipophilicity, and overall biological activity. This makes it a valuable compound for various scientific research applications.

Eigenschaften

Molekularformel

C11H12FN

Molekulargewicht

177.22 g/mol

IUPAC-Name

2-fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine

InChI

InChI=1S/C11H12FN/c12-9-10(6-11(9,13)7-10)8-4-2-1-3-5-8/h1-5,9H,6-7,13H2

InChI-Schlüssel

TYLGWPHKIXFNAO-UHFFFAOYSA-N

Kanonische SMILES

C1C2(CC1(C2F)N)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.